3-chloro-N-cyclobutylpyridin-2-amine
Description
3-Chloro-N-cyclobutylpyridin-2-amine is a substituted pyridine derivative featuring a chlorinated pyridine core and a cyclobutylamine substituent. These include a pyridine ring with a chlorine atom at position 3 and an amine group at position 2, modified by a cyclobutyl substituent. The cyclobutyl group likely influences steric and electronic properties, affecting intermolecular interactions and reactivity.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-N-cyclobutylpyridin-2-amine |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12) |
InChI Key |
ISSNPIPSIYLFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituent on the amine group significantly impacts physicochemical and structural behaviors. Key analogs and their properties are compared below:
*Calculated based on structural analogs.
Structural and Intermolecular Interactions
- Hydrogen Bonding : The parent compound, 3-chloropyridin-2-amine, forms centrosymmetric cyclic dimers via N–H···N hydrogen bonds between amine and pyridine groups . Substitution with bulkier groups (e.g., cyclobutyl) may disrupt this dimerization, as seen in cyclopropyl analogs where smaller substituents retain partial hydrogen-bonding capacity .
- Halogen Interactions : Chlorine at position 3 in 3-chloropyridin-2-amine participates in short Cl···Cl contacts (3.278 Å) , contributing to crystal packing. Brominated analogs (e.g., 3-bromo-5-chloropyridin-2-amine) exhibit stronger halogen-halogen interactions due to larger atomic radii .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
